9-Hydroxyimino-oxacyclododecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxyimino-oxacyclododecan-2-one is a chemical compound with the molecular formula C11H19NO3 It is a derivative of oxacyclododecan-2-one, a 12-membered lactone
Vorbereitungsmethoden
The synthesis of 9-Hydroxyimino-oxacyclododecan-2-one can be achieved through several methods. One common approach involves the anionic ring-opening polymerization of oxacyclododecan-2-one. This method has been compared with the polymerization of ε-caprolactone . Another method involves the preparation of 11-hydroxyundecanoic acid, which can then be cyclized to form the desired compound .
Analyse Chemischer Reaktionen
9-Hydroxyimino-oxacyclododecan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl sulfoxide and calcium chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of oxacyclododecan-2-one can yield 11-hydroxyundecanoic acid .
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of other compounds. In biology, it can be used to study the effects of lactones on biological systems. Additionally, it is used in the industry for the production of various chemicals and materials .
Wirkmechanismus
The mechanism of action of 9-Hydroxyimino-oxacyclododecan-2-one involves its interaction with molecular targets and pathways in biological systems. The compound can act as an agonist or antagonist at specific receptors, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
9-Hydroxyimino-oxacyclododecan-2-one can be compared with other similar compounds, such as oxacyclododecan-2-one and ε-caprolactone. These compounds share similar structural features but differ in their reactivity and applications. For example, ε-caprolactone is commonly used in the production of biodegradable polymers, while this compound has more specialized applications in scientific research .
Eigenschaften
CAS-Nummer |
38538-06-6 |
---|---|
Molekularformel |
C11H19NO3 |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
9-hydroxyimino-oxacyclododecan-2-one |
InChI |
InChI=1S/C11H19NO3/c13-11-8-4-2-1-3-6-10(12-14)7-5-9-15-11/h14H,1-9H2 |
InChI-Schlüssel |
JFKCYOHGLGENEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(=O)OCCCC(=NO)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.